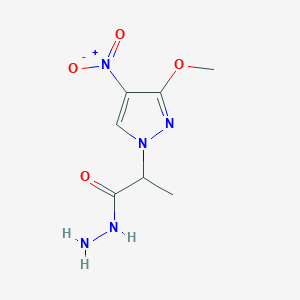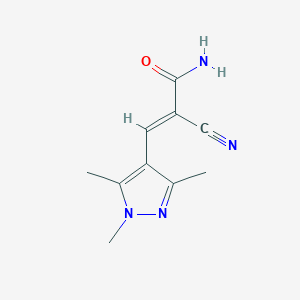
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a research chemical known for its utility in various scientific fields. It is a heterocyclic compound with a molecular formula of C7H11N5O4 and a molecular weight of 229.19 g/mol. This compound is part of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method is the reaction of 3-methoxy-4-nitro-1H-pyrazole with propanehydrazide under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide can be compared with other pyrazole derivatives such as:
3-Methyl-4-nitro-1H-pyrazole: Known for its use in the synthesis of aminopyrazole derivatives.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Used in various synthetic applications.
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and potential biological activities .
Properties
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O4/c1-4(6(13)9-8)11-3-5(12(14)15)7(10-11)16-2/h3-4H,8H2,1-2H3,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHCLOYKPOCRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHOXY-2-NITROPHENYL)-2-FURAMIDE](/img/structure/B455773.png)
![4-bromo-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B455774.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B455777.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455780.png)
![2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455782.png)
![N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B455783.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B455786.png)
![3-(2-acetylhydrazino)-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxopropanamide](/img/structure/B455787.png)
![5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide](/img/structure/B455789.png)
![5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B455790.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B455791.png)

![5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B455794.png)
![5-[(Pentachlorophenoxy)methyl]-2-furaldehyde](/img/structure/B455795.png)
